molecular formula C11H9FS B1337178 2-(4-Fluorobenzyl)thiophene CAS No. 63877-96-3

2-(4-Fluorobenzyl)thiophene

Cat. No. B1337178
CAS RN: 63877-96-3
M. Wt: 192.25 g/mol
InChI Key: YBIBLJMBFUFDOM-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)thiophene is a heterocyclic compound. It has a molecular formula of C11H9FS and an average mass of 192.253 Da . It can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2-(4-Fluorobenzyl)thiophene, often involves heterocyclization of various substrates . A specific method for synthesizing 2-(4-Fluorobenzyl)thiophene involves preparing 4-fluorophenylboronic acid and then adding it to 2-bromo thiophene and a Pd catalyst in an organic solvent .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorobenzyl)thiophene consists of a thiophene ring attached to a 4-fluorobenzyl group .


Chemical Reactions Analysis

Thiophene derivatives, including 2-(4-Fluorobenzyl)thiophene, are essential heterocyclic compounds with a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

2-(4-Fluorobenzyl)thiophene is a solid at 20 degrees Celsius .

Scientific Research Applications

Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in various fields . Here are some general applications of thiophene derivatives:

  • Medicinal Chemistry : Thiophene-based analogs are considered biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

  • Industrial Chemistry : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

  • Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

  • Organic Field-Effect Transistors (OFETs) : Thiophene derivatives are used in the fabrication of OFETs .

  • Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are used in the fabrication of OLEDs .

  • Drug Development : Several commercially available drugs contain a thiophene nucleus. These drugs have been proven to be effective in treating various diseases .

Safety And Hazards

2-(4-Fluorobenzyl)thiophene is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

2-(4-Fluorobenzyl)thiophene has been studied for its potential applications in various scientific research fields. Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection . This suggests that 2-(4-Fluorobenzyl)thiophene could have potential future applications in the development of new chemosensors .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIBLJMBFUFDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442050
Record name 2-(4-fluorobenzyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzyl)thiophene

CAS RN

63877-96-3
Record name 2-[(4-Fluorophenyl)methyl]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63877-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorobenzyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene, 2-[(4-fluorophenyl)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of Mg (3 g, 0.123 mol) in THF (40 ml) was added a small amount of solid I2 (20 mg). The mixture was heated to reflux under nitrogen. To the mixture was then added the 2-bromothiophene solution (5 ml) (19.6 g of 2-bromothiophene in 40 ml of THF). After the iodine color disappeared, to the suspension was added the rest of 2-bromothiophene solution dropwise keeping reflux. After the addition, the mixture was heated under reflux for 2 h., then was cooled to room temperature. To this mixture was added 4-fluorobenzyl iodide (or 4-fluorobenzyl bromide) followed by Li2CuCl4 (5 ml) solution keeping the temperature under 40° C. using a cool water bath. The mixture was stirred at room temperature for 2 h. To the mixture was added sat. NH4Cl solution (100 ml), the mixture was stirred for 30 min., the organic layer was separated and washed with 10% sodium thiosulfate solution (50 ml), followed by distilled water (100 ml). The organic layer was then dried over MgSO4 and concentrated to give 19 g of 2-(4-fluorobenzyl)thiophene as an oil. Purification was achieved by vacuum distillation (110° C., 5 mm Hg).
[Compound]
Name
Mg
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
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20 mg
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reactant
Reaction Step Two
Quantity
5 mL
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reactant
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0 (± 1) mol
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[Compound]
Name
Li2CuCl4
Quantity
5 mL
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A solution of thiophene (12.6 g, 0.15 mol) in a mixture of anhydrous ether (230 mL) and anhydrous THF (70 mL) was treated dropwise at 0° C. with a 2.5M solution of n-butyllithium in hexane (54.0 mL, 0.134 mol). The mixture was stirred at 0° C. for 1.5 hours and then transferred by cannula into a -78° C. solution of 4-fluorobenzyl bromide (23.6 g, 0.125 mol) containing tetrakis(triphenylphosphine) palladium(0) (1.25 g) in anhydrous THF (200 mL). The reaction mixture was stirred at ambient temperature under nitrogen overnight and then quenched with saturated NH4Cl solution (100 mL) and partitioned between ether and additional NH4Cl solution. The ether layer was dried over MgSO4, concentrated in vacuo and the residue subjected to vacuum distillation to give 19.4 g (81% ) of 2-(4-fluorophenylmethyl)thiophene. b.p. 74°-83° C. at 0.6-0.7 mm of Hg.
Quantity
12.6 g
Type
reactant
Reaction Step One
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70 mL
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solvent
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230 mL
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solution
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23.6 g
Type
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Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
1.25 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

33.8 g of aluminium trichloride were suspended in 217 g of chlorobenzene, and a solution of 40.3 g of 4-fluorobenzoyl chloride in 37.4 g of chlorobenzene was added dropwise to this at 0° C. over the course of 15 minutes. The mixture was then stirred for 1 hour and then, at 0° C., 21.8 g of thiophene were added dropwise over the course of 20 minutes. The resulting hydrogen chloride was drawn off and absorbed in sodium hydroxide solution. The mixture was subsequently heated to 80° C. and the remaining hydrogen chloride was removed. The resulting solution was added dropwise to a suspension of 7.2 g of sodium borohydride in 47.2 g of digylme while stirring at 70° C. over the course of 45 minutes. The reaction mixture was then stirred for 90 minutes and then cooled to room temperature and discharged into a mixture of 250 g of ice, 44.6 g of concentrated aqueous hydrochloric acid and 500 g of water. The organic phase which formed thereby was separated off, the aqueous phase was extracted by shaking with chlorobenzene, and the combined organic phases were distilled. 35.0 g of product with a boiling point of 83° C./1.0 mbar and a purity of 99.7% (GC) were obtained. This corresponds to 73.9% of theory. The product contained less than 0.1% by weight of defluorinated compounds (GC).
Quantity
33.8 g
Type
reactant
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40.3 g
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37.4 g
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21.8 g
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217 g
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Synthesis routes and methods IV

Procedure details

33.8 g of aluminium chloride were suspended in 200 g of fluorobenzene, and a solution of 37.8 g of thiophene-2-carbonyl chloride in 50 ml of fluorobenzene was added dropwise to this at 0° C. over the course of 30 minutes. The mixture was stirred at 0° C. for 2 hours and then slowly warmed, and heated under reflux at 85° C. for 2 hours until evolution of hydrogen chloride ceased. The solution was cooled to 70° C. and then, at this temperature, added dropwise over the course of 30 minutes to a stirred suspension of 7.2 g of of sodium borohydride in 50 ml of diglyme. The mixture was then stirred at 70° C. for 90 minutes and, after cooling, discharged into a mixture of 250 g of ice, 200 ml of water and 62.5 g of concentrated aqueous hydrochloric acid. After addition of 100 ml of fluorobenzene, the organic phase was separated off, extracted by shaking with 100 ml of water and concentrated. Yield: 58.3 g of product with a content of 61.8% by weight of 2-(4-fluorobenzyl)thiophene (GC), corresponding to a yield of 75.1% of theory. An organic phase was obtained from the aqueous mother liquor by extraction with methylene chloride and concentration and contained a further 33.7% by weight of the required product (GC), corresponding to an additional yield of 4.6% of theory. Distillation of the organic phase resulted in a 99.2% pure 2-(4-fluorobenzyl)thiophene.
Quantity
33.8 g
Type
reactant
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37.8 g
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reactant
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50 mL
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50 mL
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Name
ice
Quantity
250 g
Type
reactant
Reaction Step Five
Quantity
62.5 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
200 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Seven
Yield
75.1%

Synthesis routes and methods V

Procedure details

To a suspension of Mg turnings (3 g, 0.123 mol) in THF (40 ml) was added a small amount of solid I2 (20 mg). The mixture was heated to reflux under nitrogen. To the mixture was then added a small reaction-initiating amount (5 ml) of a solution of 19.6 g of 2-bromothiophene in 40 ml of THF. After the iodine color disappeared, the remainder of the 2-bromothiophene solution was added dropwise at a rate to maintainin reflux. After the addition, the mixture was heated under reflux for 2 hours, then was cooled to room temperature. To this mixture was added 0.3 g of CuCl catalyst followed by the dropwise addition of 4-fluorobenzyl chloride (14.4 g), again at a rate to maintain reflux. The mixture was stirred at room temperature for 2 h. After this period, saturated NH4Cl solution (100 ml) was added and the mixture was stirred for 30 min., the organic layer was separated and washed with 10% sodium thiosulfate solution (50 ml), followed by distilled water (100 ml). The organic layer was then dried over MgSO4 and concentrated to give 19 g of 2-(4-fluorobenzyl)thiophene as an oil. Purification was achieved by vacuum distillation (110° C., 5 mmHg).
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0.3 g
Type
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Quantity
20 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
Mg
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
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solution
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5 mL
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19.6 g
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40 mL
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14.4 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorobenzyl)thiophene
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorobenzyl)thiophene
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorobenzyl)thiophene
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorobenzyl)thiophene
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorobenzyl)thiophene
Reactant of Route 6
2-(4-Fluorobenzyl)thiophene

Citations

For This Compound
6
Citations
J Srogl, GD Allred, LS Liebeskind - Journal of the American …, 1997 - ACS Publications
During the past decade, novel biological roles have been identified for metalloenzyme-induced transformations at the carbon-sulfur bond of biomolecules. Since metal-mediated rupture …
Number of citations: 319 pubs.acs.org
C Nájera, J Gil‐Moltó… - Advanced Synthesis & …, 2004 - Wiley Online Library
Di(2‐pyridyl)methylamine‐based palladium dichloride complexes 4 are versatile catalysts for different types of cross‐coupling reactions in water or aqueous solvents under aerobic …
Number of citations: 167 onlinelibrary.wiley.com
K Yi-Yin, RR Patel, DP Sawick - Tetrahedron letters, 1996 - Elsevier
Copper-catalyzed reactions of arylmagnesium derivatives with benzyliodides have been developed for the large scale preparation of diarylmethanes. Various diarylmethanes have …
Number of citations: 37 www.sciencedirect.com
EJ Stoner, DA Cothron, MK Balmer, BA Roden - Tetrahedron, 1995 - Elsevier
A method has been developed which allows for the large scale preparation of biarylmethanes This method involves the initial formation of biarylmethanols via reaction of aryl Grignards …
Number of citations: 69 www.sciencedirect.com
AR Bayguzina, LI Gallyamova, LM Khalilov… - Journal of Fluorine …, 2019 - Elsevier
Mono- and difluorobenzyl chlorides were synthesized by chlorination of mono- and difluorotoluenes with CCl 4 −MeOH or t-BuOCl in the presence of iron-containing catalysts. …
Number of citations: 6 www.sciencedirect.com
GD Allred - 1997 - search.proquest.com
Copper-catalyzed cross-coupling between stannanes and allyl bromides is possible with as little as 5% Cu (I) salt. The transmetalation of tin to copper is reversible, favoring the …
Number of citations: 2 search.proquest.com

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